3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol
Description
Properties
Molecular Formula |
C12H11Cl2NO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3 |
InChI Key |
WWOCLUPNONGJDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Method A: Condensation Reaction
One common approach involves the condensation of 3,5-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under reflux conditions using solvents like ethanol or methanol.
-
- 3,5-Dichlorobenzaldehyde
- 1-Methyl-2-pyrrolecarboxaldehyde
- Sodium borohydride (reducing agent)
-
- Solvent: Ethanol or Methanol
- Temperature: Reflux
Yield: Approximately 70-85% depending on reaction conditions and purification methods.
Method B: One-Pot Synthesis
A more efficient one-pot synthesis method utilizes a combination of pyrrole and aromatic aldehydes under acidic conditions. This method facilitates the formation of dipyrromethanes that can be further converted into the desired product.
-
- Pyrrole
- 3,5-Dichlorobenzaldehyde
- Acid catalyst (e.g., hydrochloric acid)
-
- Medium: Aqueous or organic solvent
- Temperature: Room temperature to reflux
Yield: Ranges from 60% to over 90%, influenced by the choice of acid and reaction time.
Comparative Analysis of Preparation Methods
The following table summarizes the key features of each preparation method discussed:
| Method | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Method A | 3,5-Dichlorobenzaldehyde, 1-Methyl-2-pyrrolecarboxaldehyde, Sodium borohydride | Reflux in ethanol/methanol | 70-85 |
| Method B | Pyrrole, 3,5-Dichlorobenzaldehyde, HCl | Aqueous/organic solvent at RT | 60-90 |
Research Findings
Recent studies have highlighted various aspects of these synthetic methods:
Optimization of Conditions: Adjusting solvent polarity and temperature can significantly affect yield and purity. For instance, using a higher concentration of sodium borohydride has been shown to increase yields in Method A.
Purification Techniques: Post-reaction purification is crucial for obtaining high-purity products. Techniques such as recrystallization and column chromatography are commonly employed.
Side Reactions: Careful monitoring is necessary to prevent side reactions that can lead to undesired products. For example, prolonged reaction times may lead to over-reduction or degradation of sensitive functional groups.
Chemical Reactions Analysis
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The biological activity and physicochemical properties of 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol are best understood through comparison with structurally related compounds. Key analogues include halogenated phenyl derivatives and compounds with varying heterocyclic systems.
Table 1: Comparative Analysis of Structural Analogues
Key Findings:
- Halogen Substitution: Both 3,5-dichloro and 3,5-dibromo derivatives exhibit nearly identical IC₅₀ values (~11 μM), suggesting halogen size (Cl vs.
- Heterocyclic Moieties: Replacement of the pyrrolyl methanol group with aminobisphosphonate (as in Br₂PAMBPA) enhances activity, likely due to stronger hydrogen-bonding interactions with the enzyme active site .
- Toxicity Divergence: While NDPS shares the 3,5-dichlorophenyl group, its succinimide moiety correlates with proximal tubule toxicity in rats, highlighting how non-aromatic substituents dictate organ-specific effects .
Toxicological Considerations
- This compound: No direct toxicity data are available, but its structural similarity to NDPS warrants caution. NDPS induces interstitial nephritis in rats via proximal tubule damage, a mechanism linked to reactive metabolite formation .
- Mitigation Strategies: The pyrrolyl methanol group may reduce metabolic activation compared to NDPS’s succinimide, but in vitro hepatotoxicity and renal clearance studies are needed to confirm this hypothesis.
Biological Activity
3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and preliminary research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a 1-methyl-2-pyrrolyl moiety. This unique structure is believed to enhance its biological activity due to the electronic and steric properties imparted by the dichlorophenyl group, while the pyrrole ring contributes to its chemical reactivity and stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the pyrrole ring : Starting from suitable precursors such as 1-methyl-2-pyrrole.
- Introduction of the dichlorophenyl group : Achieved through electrophilic aromatic substitution reactions.
- Hydroxymethylation : The final step often involves hydroxymethylation to introduce the hydroxymethyl group at the appropriate position.
These methods allow for fine-tuning of the compound's properties based on various substituents used during synthesis.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit significant antimicrobial properties. Compounds with similar structures have shown notable antibacterial and antifungal activities. For instance, derivatives of pyrrole are known for their potential in treating infections caused by resistant bacterial strains and fungi.
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Pyrrole derivatives | Antifungal | 50 (against Candida parapsilosis) |
Anticancer Activity
Research has shown that compounds structurally related to this compound possess anticancer properties. For example, studies on pyrrole-based chalcones demonstrated selective cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) .
A comparative analysis of similar compounds revealed that those with a pyrrole ring often exhibit enhanced anticancer activity due to their ability to interact with specific cellular targets involved in cancer progression.
The exact mechanism of action for this compound remains under investigation. However, preliminary data suggest that it may act as an inhibitor against certain enzymes involved in metabolic pathways associated with disease states. Studies exploring its interactions with biological macromolecules are crucial for understanding these mechanisms.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various pyrrole derivatives found that compounds similar to this compound exhibited significant potency against Candida krusei, outperforming standard antifungal treatments like ketoconazole .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells, indicating a promising therapeutic window for further development .
Q & A
Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?
- Methodological Answer :
- Competition experiments : Compare reactivity of the pyrrole N-methyl group vs. the benzylic hydroxyl in alkylation/acylation.
- Kinetic isotope effects : Deuterium labeling (C-D at reactive sites) to probe transition-state geometry.
- In situ IR monitoring : Track reaction progress (e.g., carbonyl formation) under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
